molecular formula C8H15F2N B1391016 4,4-Difluoro-1-propylpiperidine CAS No. 1159983-78-4

4,4-Difluoro-1-propylpiperidine

Cat. No.: B1391016
CAS No.: 1159983-78-4
M. Wt: 163.21 g/mol
InChI Key: ZWKQQVDONOMRAX-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-propylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of two fluorine atoms at the 4th position and a propyl group at the 1st position of the piperidine ring. This compound is a colorless liquid with a molecular formula of C8H15F2N and a molecular weight of 163.21 g/mol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-propylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluorine atoms at the desired positions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4,4-Difluoro-1-propylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-propylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The propyl group contributes to its binding affinity and selectivity towards certain receptors or enzymes, modulating their activity and resulting in the desired therapeutic effects.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: Lacks the propyl group, making it less lipophilic and potentially less bioactive.

    4,4-Difluoro-1-butylpiperidine: Contains a butyl group instead of a propyl group, which may alter its binding affinity and pharmacokinetic properties.

    4,4-Difluoro-1-methylpiperidine: Has a methyl group, resulting in different steric and electronic effects compared to the propyl derivative.

Uniqueness: 4,4-Difluoro-1-propylpiperidine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The combination of fluorine atoms and a propyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4,4-difluoro-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKQQVDONOMRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303522
Record name 4,4-Difluoro-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-78-4
Record name 4,4-Difluoro-1-propylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159983-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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